Cas no 50337-50-3 (2-(4-chlorophenyl)-3-methyloxirane)

2-(4-chlorophenyl)-3-methyloxirane structure
50337-50-3 structure
Product Name:2-(4-chlorophenyl)-3-methyloxirane
CAS No:50337-50-3
MF:C9H9ClO
MW:168.620161771774
MDL:MFCD09734848
CID:3477678
Update Time:2025-07-19

2-(4-chlorophenyl)-3-methyloxirane Chemical and Physical Properties

Names and Identifiers

    • OXIRANE, 2-(4-CHLOROPHENYL)-3-METHYL-
    • 2-(4-chlorophenyl)-3-methyloxirane
    • MDL: MFCD09734848
    • Inchi: 1S/C9H9ClO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3
    • InChI Key: ULTCUVAEPPZZLR-UHFFFAOYSA-N
    • SMILES: O1C(C)C1C1=CC=C(Cl)C=C1

2-(4-chlorophenyl)-3-methyloxirane Pricemore >>

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Additional information on 2-(4-chlorophenyl)-3-methyloxirane

Latest Research Insights on 2-(4-chlorophenyl)-3-methyloxirane (CAS: 50337-50-3) in Chemical Biology and Pharmaceutical Applications

2-(4-chlorophenyl)-3-methyloxirane (CAS: 50337-50-3), a chiral epoxide derivative, has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. This compound's unique structural features, including the reactive oxirane ring and aromatic chlorophenyl group, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. Recent studies have explored its role in the development of novel antimicrobial agents, enzyme inhibitors, and targeted drug delivery systems, highlighting its growing importance in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing novel β-lactamase inhibitors, showing promising activity against multidrug-resistant bacterial strains. The researchers utilized the oxirane ring's reactivity to create covalent inhibitors that effectively blocked the enzyme's active site. Molecular docking studies revealed that the 4-chlorophenyl moiety contributed significantly to binding affinity through hydrophobic interactions with the enzyme's pocket, while the methyl group influenced the compound's stereoselectivity and metabolic stability.

In pharmaceutical formulation research, 2-(4-chlorophenyl)-3-methyloxirane has been investigated as a potential cross-linking agent for polymer-based drug delivery systems. A recent publication in Advanced Drug Delivery Reviews (2024) reported its successful application in creating pH-sensitive hydrogels for targeted cancer therapy. The compound's ability to form stable covalent bonds with carboxyl and hydroxyl groups while maintaining biocompatibility makes it particularly suitable for biomedical applications. Stability studies indicated that formulations containing this epoxide derivative showed improved shelf-life compared to conventional alternatives.

From a synthetic chemistry perspective, significant progress has been made in developing more efficient and sustainable production methods for 50337-50-3. Green Chemistry (2023) featured a novel biocatalytic approach using engineered epoxide hydrolases that achieved 98% enantiomeric excess for the (R)-enantiomer, which has shown superior biological activity in preliminary screenings. This enzymatic method reduced energy consumption by 40% and eliminated the need for hazardous reagents typically used in traditional synthesis routes, addressing important environmental and safety concerns in industrial-scale production.

The compound's mechanism of action in various biological systems continues to be an active area of investigation. Recent proteomics studies have identified several protein targets that interact with 2-(4-chlorophenyl)-3-methyloxirane, particularly in inflammatory pathways. These findings, published in Chemical Biology & Drug Design (2024), suggest potential applications in developing anti-inflammatory therapeutics. However, researchers caution that further pharmacokinetic studies are needed to fully understand its metabolic fate and potential toxicity profiles before clinical translation.

Emerging applications in materials science have expanded the compound's utility beyond traditional pharmaceutical uses. A 2024 Nature Materials paper described its incorporation into self-healing polymers for medical devices, where the oxirane ring's reactivity enables autonomous repair of microdamage. This innovation could significantly extend the lifespan of implantable devices while reducing the risk of device-related complications. The chlorophenyl group's contribution to the material's mechanical properties was particularly noteworthy, demonstrating enhanced tensile strength without compromising flexibility.

As research progresses, several challenges remain to be addressed. The compound's potential mutagenicity, a common concern with epoxide derivatives, requires comprehensive genotoxicity evaluation. Recent advancements in computational toxicology have enabled more accurate predictions of such risks, as demonstrated in a 2023 Regulatory Toxicology and Pharmacology study. Additionally, scale-up challenges for the most promising synthetic routes need to be overcome to ensure consistent quality and availability for both research and potential commercial applications.

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